molecular formula C12H17NOS B10811548 N-cyclohexyl-2-(thiophen-2-yl)acetamide

N-cyclohexyl-2-(thiophen-2-yl)acetamide

Cat. No.: B10811548
M. Wt: 223.34 g/mol
InChI Key: NAIKTZHUPBJABQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(thiophen-2-yl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It features a thiophene ring, a prominent heterocycle in drug discovery, linked to a cyclohexylamide moiety. Thiophene-containing compounds are recognized as bioisosteres for benzene rings, which can fine-tune properties like solubility, metabolic stability, and bioavailability of lead compounds . Heterocyclic amides derived from structures similar to this compound have demonstrated significant biological activities in research settings. Notably, closely related acetamide derivatives have been reported to exhibit substantial antimicrobial effects against various Gram-positive and Gram-negative bacterial strains, as well as antifungal and anticonvulsant activities in preclinical studies . The amide functional group is a fundamental building block in organic and medicinal chemistry, serving as a key component in many pharmaceuticals, agrochemicals, and polymers . This combination of structural features makes this compound a valuable reagent for researchers exploring new therapeutic agents, particularly in the areas of infectious diseases and central nervous system (CNS) disorders. It is also a useful intermediate in synthetic organic chemistry for the construction of more complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclohexyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIKTZHUPBJABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(thiophen-2-yl)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophene derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-(thiophen-2-yl)acetamide involves its interaction with various molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes like urease, which plays a role in microbial metabolism . The compound’s structure allows it to interact with specific proteins and enzymes, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key analogues and their properties:

Compound Name Molecular Formula Key Substituents Yield (%) Melting Point (°C) logP References
N-Cyclohexyl-2-(thiophen-2-yl)acetamide C₁₂H₁₇NOS Thiophen-2-yl, cyclohexyl 79 N/A 2.24
N-Cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide C₁₁H₁₇N₃O₂ Imidazolone ring 90 174 1.45
N-Cyclohexyl-2-(1H-imidazol-1-yl)acetamide C₁₁H₁₇N₃O Imidazole N/A N/A 1.12
N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide C₁₅H₂₉N₃O Piperazine, propyl N/A N/A 1.98
N-Cyclohexyl-2-[N-(2,3-dimethylphenyl)methanesulfonamido]acetamide C₁₇H₂₆N₂O₃S Sulfonamide, dimethylphenyl N/A N/A 3.01

Key Observations :

  • Thiophene vs. Imidazole/Imidazolone : Replacement of the thiophene ring with imidazole or imidazolone (e.g., compounds in ) reduces lipophilicity (lower logP) due to increased polarity from nitrogen atoms. This impacts solubility and membrane permeability.
  • Synthesis Yields : The imidazolone derivative (90% yield) outperforms the thiophene analogue (79%) , likely due to fewer steric hindrances in cyclization steps.

Spectral and Tautomeric Behavior

  • Tautomerism: The thiazolidinone derivative N-cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide exists as a 1:1 tautomeric mixture in solution, as evidenced by split NMR signals (δ 7.18–7.53 ppm for imine and amine protons) .
  • IR Stretches : All compounds exhibit strong C=O stretches (1631–1712 cm⁻¹), but sulfonamide derivatives (e.g., ) display additional S=O peaks at 1150–1250 cm⁻¹ .

Q & A

Q. How can continuous flow reactors improve the scalability of this compound synthesis?

  • Methodological Answer :
  • Residence Time Optimization : Use microreactors to reduce reaction time from hours to minutes.
  • In-line Analytics : Integrate FTIR or UV-Vis for real-time monitoring of intermediate formation.
  • Waste Minimization : Recover solvents via distillation loops in flow systems .

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